

# Synthesis of 6-Bromonicotinic acid from 2-bromo-5-methylpyridine

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## Compound of Interest

Compound Name: 6-Bromonicotinic acid

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## Synthesis of 6-Bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and effective method for the synthesis of **6-bromonicotinic acid**, a valuable building block in pharmaceutical and materials science research. The primary focus of this document is the oxidation of 2-bromo-5-methylpyridine to yield the desired carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate replication and further investigation.

## Introduction

**6-Bromonicotinic acid** is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its utility as a nicotinic acid analog and a potential hypolipidemic agent underscores the importance of efficient and well-documented synthetic routes.<sup>[1]</sup> The oxidation of the methyl group of 2-bromo-5-methylpyridine offers a direct pathway to this important compound. This guide details a robust protocol employing potassium permanganate as the oxidizing agent.

## Synthetic Pathway Overview

The core of this synthesis involves the oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate, in an aqueous solution. A phase transfer catalyst is utilized to facilitate the reaction between the organic substrate and the aqueous oxidant.

## Experimental Protocol

The following protocol is a detailed procedure for the synthesis of **6-bromonicotinic acid** from 2-bromo-5-methylpyridine.<sup>[1]</sup>

### 3.1. Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Amount	Moles (mol)
2-Bromo-5-methylpyridine	C <sub>6</sub> H <sub>6</sub> BrN	172.02	100 g	0.581
Potassium Permanganate	KMnO <sub>4</sub>	158.03	251 g	1.588
Aliquat 336	C <sub>25</sub> H <sub>54</sub> ClN	404.17	2 mL	-
Water	H <sub>2</sub> O	18.02	1000 mL	-
48% Hydrobromic Acid	HBr	80.91	~300 mL	-
Diatomaceous Earth	-	-	As needed	-

### 3.2. Reaction Procedure

- Dissolution: In a suitable reaction vessel, dissolve 100 g (0.581 mol) of 2-bromo-5-methylpyridine in 1000 mL of water.
- Catalyst Addition: Add 2 mL of Aliquat 336 to the solution to act as a phase transfer catalyst.<sup>[1]</sup>

- Oxidant Addition: Slowly add 251 g (1.588 mol) of potassium permanganate to the mixture over a period of 1 hour.[\[1\]](#)
- Heating and Reaction: Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.[\[1\]](#)
- Filtration: While still hot, filter the reaction mixture through a pad of diatomaceous earth to remove manganese dioxide precipitate. Wash the filter cake with hot water.[\[1\]](#)
- Concentration: Concentrate the filtrate to approximately half of its original volume using a rotary evaporator under reduced pressure.[\[1\]](#)
- Precipitation: To the concentrated solution, add approximately 300 mL of 48% hydrobromic acid. This will precipitate the **6-bromonicotinic acid**.[\[1\]](#)
- Isolation and Drying: Collect the precipitated white crystals by filtration, wash with water, and dry to yield the final product.[\[1\]](#)

### 3.3. Results and Characterization

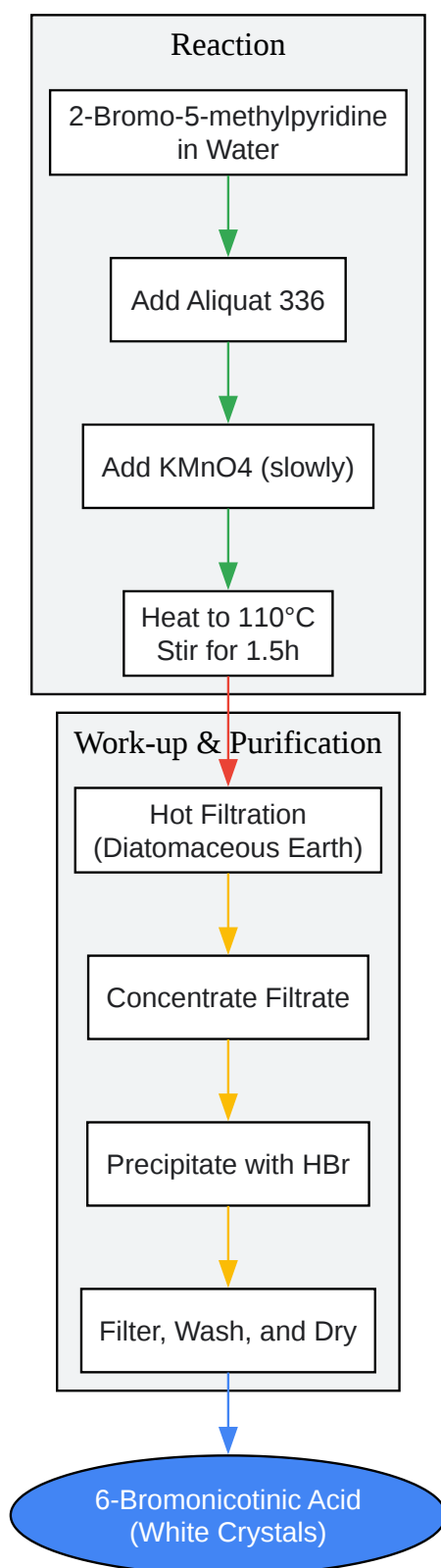
The described procedure yields 52 g of **6-bromonicotinic acid** as white crystals, which corresponds to a 44% yield.[\[1\]](#)

<sup>1</sup>H-NMR Data (CDCl<sub>3</sub>):

- δ 9.03 (s, 1H)
- δ 8.08 (d, J = 8.0 Hz, 1H)
- δ 7.64 (d, J = 8.0 Hz, 1H)[\[1\]](#)

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **6-bromonicotinic acid** from 2-bromo-5-methylpyridine.



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Caption: Workflow for the synthesis of **6-Bromonicotinic acid**.

## Conclusion

This technical guide outlines a detailed and reproducible method for the synthesis of **6-bromonicotinic acid** via the potassium permanganate oxidation of 2-bromo-5-methylpyridine. The provided experimental protocol, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this versatile chemical intermediate. The moderate yield of 44% suggests that further optimization of reaction conditions, such as temperature, reaction time, or the choice of phase transfer catalyst, could lead to improved outcomes.

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## References

- 1. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 6-Bromonicotinic acid from 2-bromo-5-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027431#synthesis-of-6-bromonicotinic-acid-from-2-bromo-5-methylpyridine\]](https://www.benchchem.com/product/b027431#synthesis-of-6-bromonicotinic-acid-from-2-bromo-5-methylpyridine)

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